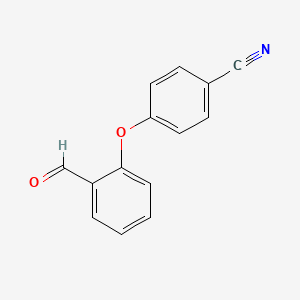

4-(2-Formylphenoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

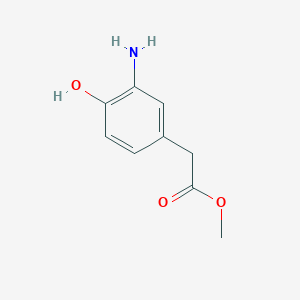

Synthesis Analysis

The synthesis of 4-(2-Formylphenoxy)benzonitrile derivatives involves several chemical strategies. For instance, compounds with similar structures have been synthesized through the nucleophilic displacement reaction in dipolar aprotic solvents with alkali metal salts of p-aminophenol and activated aromatic dichloro compounds (Saxena, Rao, Prabhakaran, & Ninan, 2003). Another approach involves the etherification and reduction reactions starting from p-chlorobenzonitrile and p-cresol to synthesize related compounds, showcasing the versatility of synthetic routes for these types of chemicals (Che Ming-ming, 2012).

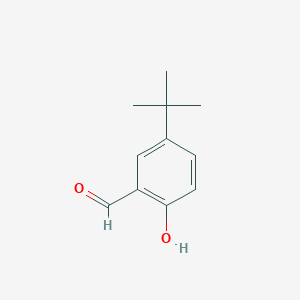

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Formylphenoxy)benzonitrile often features bent-core or non-planar unsymmetrical structures, as revealed by single-crystal X-ray analysis. These structures are stabilized by nonconventional hydrogen-bond interactions and possess significant electronic properties, such as good blue emitting capabilities and specific bandgap energies, which are elucidated through optical and electrochemical studies (Ahipa, Kumar, Rao, Prasad, & Adhikari, 2014).

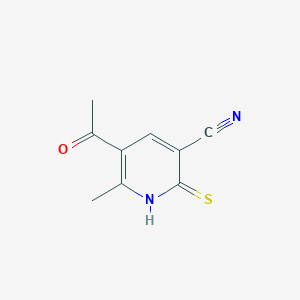

Chemical Reactions and Properties

Chemical reactions involving compounds like 4-(2-Formylphenoxy)benzonitrile often include cycloaddition and retrocyclization reactions, indicating a complex reactivity profile that can lead to a variety of products depending on the conditions. These reactions have been detailed in studies focusing on the preparation, structure elucidation, and reaction behavior of related compounds (Šibor et al., 1999).

Physical Properties Analysis

The physical properties of similar compounds have been extensively analyzed using techniques like polarizing optical microscopy (POM), differential scanning calorimetry (DSC), and variable temperature powder X-ray diffraction (PXRD), revealing their liquid crystalline behavior and phase transitions. Such studies provide insights into the structural and physical characteristics that could influence the applications of these materials (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of 4-(2-Formylphenoxy)benzonitrile derivatives, are influenced by their molecular structure. Quantum chemical studies and vibrational analysis using techniques such as FTIR and FT-Raman spectroscopy, along with DFT calculations, have been employed to understand the fundamental vibrations, kinetic and thermodynamic stability, and chemical hardness of these molecules (Arjunan, Carthigayan, Periandy, Balamurugan, & Mohan, 2012).

Applications De Recherche Scientifique

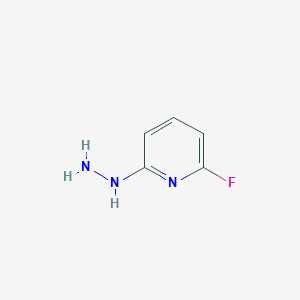

Synthesis and Characterization : A study conducted by Şen et al. (2019) discusses the synthesis and characterization of a compound closely related to 4-(2-Formylphenoxy)benzonitrile, examining its spectroscopic properties and molecular structure (Şen et al., 2019).

Application in Lithium Ion Batteries : Huang et al. (2014) investigated a derivative of 4-(2-Formylphenoxy)benzonitrile, 4-(Trifluoromethyl)-benzonitrile, as an electrolyte additive for high voltage lithium ion batteries, demonstrating improved cyclic stability and capacity retention (Huang et al., 2014).

Quantum Chemical Studies : Arjunan et al. (2012) conducted quantum chemical studies and vibrational analysis on derivatives of 4-(2-Formylphenoxy)benzonitrile, providing insights into the structural parameters and vibrational wavenumbers of these compounds (Arjunan et al., 2012).

Radiation-Induced Hydroxylation Studies : Eberhardt (1977) explored the radiation-induced hydroxylation of benzonitrile and its derivatives, which could include 4-(2-Formylphenoxy)benzonitrile, revealing insights into the effect of metal ions on these processes (Eberhardt, 1977).

Photodynamic Therapy for Cancer : Hu et al. (1998) examined benzyl-substituted phthalonitriles, similar to 4-(2-Formylphenoxy)benzonitrile, for their potential as sensitizers in photodynamic therapy for cancer treatment (Hu et al., 1998).

Fungal Degradation and Enzymology : Harper (1977) researched the fungal degradation of aromatic nitriles like benzonitrile, potentially relevant to 4-(2-Formylphenoxy)benzonitrile, studying the enzymatic C-N cleavage by Fusarium solani (Harper, 1977).

Safety And Hazards

“4-(2-Formylphenoxy)benzonitrile” may cause an allergic skin reaction and serious eye irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes. Protective gloves, eye protection, and face protection should be worn. In case of contact with skin or eyes, wash with plenty of soap and water, and rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

4-(2-formylphenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-9-11-5-7-13(8-6-11)17-14-4-2-1-3-12(14)10-16/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXACBMAMQKNJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363118 |

Source

|

| Record name | 4-(2-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Formylphenoxy)benzonitrile | |

CAS RN |

478043-88-8 |

Source

|

| Record name | 4-(2-formylphenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone](/img/structure/B1270086.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)